3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Description
The compound 3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and a cyclohexyl propanamide moiety linked via an ethoxyethyl chain at position 4.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-30-19-9-5-8-18(16-19)23-26-25-20-11-13-22(27-28(20)23)31-15-14-24-21(29)12-10-17-6-3-2-4-7-17/h5,8-9,11,13,16-17H,2-4,6-7,10,12,14-15H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGATRGZHDUTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the cyclohexyl moiety further enhances its potential interactions with biological targets.
Pharmacological Profile
The biological activity of 3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing the triazole moiety have been shown to exhibit significant antimicrobial properties. Triazoles are known to inhibit fungal growth and possess antibacterial effects against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles can act as potent inhibitors against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The triazole-pyridazine framework has been investigated for its anticancer potential. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in cell proliferation and survival, such as kinases and phosphatases.
- Receptor Modulation : The structure suggests potential interactions with various receptors (e.g., GABA-A receptors), influencing neurotransmission and inflammation .
- DNA Intercalation : Some triazole derivatives have shown the ability to intercalate DNA, disrupting replication processes in cancer cells .
Case Studies
Several studies have highlighted the biological activity of triazole-containing compounds similar to 3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide:
Comparison with Similar Compounds
Structural Insights :
Protein Binding and Inhibition
- PEF(S) Binding : Sulfonamide analogs with triazolopyridazine cores (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)]}) demonstrated PEF(S) binding via TNS displacement assays, suggesting the target compound’s methoxyphenyl group could similarly engage allosteric sites .
- The target compound’s cyclohexyl group may alter selectivity compared to Lin28-1632’s methyl substituent .
Physicochemical Properties
- The target compound’s amide bond and cyclohexyl group may confer greater stability than analogs with ester linkages (e.g., ) .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of triazolo-pyridazine cores and functionalization via nucleophilic substitutions or amide couplings. Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions in the presence of methoxy and cyclohexyl groups. Optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation, solvent selection (e.g., DMF for polar intermediates), and temperature control (60–80°C for cyclization steps). Monitoring via TLC/HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
- NMR Spectroscopy : Assigns proton/carbon environments, confirming regiochemistry of triazolo-pyridazine fusion and substituent positions (e.g., methoxyphenyl vs. cyclohexyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities via high-resolution ESI-MS .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches assess its therapeutic potential?
- In vitro kinase assays : Test inhibition of kinases (e.g., BRD4, c-Met) using fluorescence polarization or ADP-Glo™ assays .
- Cell viability assays : Evaluate cytotoxicity in cancer lines (e.g., MTT assays) and compare IC50 values to established inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?
- Substituent modifications : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-stacking with hydrophobic kinase pockets.
- Linker optimization : Adjust the ethyloxy spacer length to balance flexibility and rigidity for improved binding .
- Bivalent binding : Introduce secondary pharmacophores (e.g., piperidyl groups) to engage adjacent protein domains, as seen in bromodomain inhibitors .
Q. What computational strategies predict binding modes and off-target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4 BD1/BD2 domains. Validate with MD simulations to assess binding stability .
- Pharmacophore modeling : Identify critical H-bond acceptors (triazolo N-atoms) and hydrophobic features (cyclohexyl group) to filter virtual libraries .
Q. How to address discrepancies between in vitro potency and cellular activity?
- Membrane permeability assays : Measure logP values (e.g., octanol-water partitioning) and use Caco-2 cell models to assess passive diffusion .
- Efflux transporter inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to determine if efflux pumps reduce intracellular concentrations .
Q. What methodologies evaluate metabolic stability and guide PK optimization?
- Liver microsome assays : Incubate with human/rat microsomes to identify CYP450-mediated oxidation hotspots (e.g., methoxy demethylation) .
- Prodrug strategies : Mask labile groups (e.g., esterify hydroxyls) to enhance half-life, as demonstrated in related triazolo-pyridazines .
Experimental Design & Data Analysis
Q. What precautions mitigate toxicity risks during handling?
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure (GHS Category 2A/2B) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, as per OSHA 29 CFR 1910 .
Q. How to resolve contradictions in spectroscopic data across synthesis batches?
Q. What mechanistic studies elucidate kinase or bromodomain inhibition?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
- CRISPR/Cas9 knockouts : Validate specificity using BRD4- or c-Met-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
